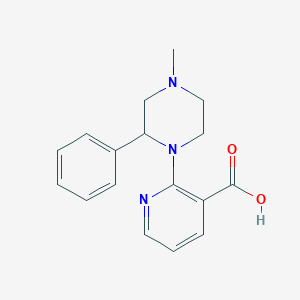

1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

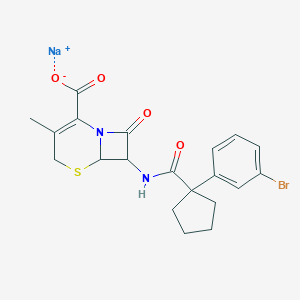

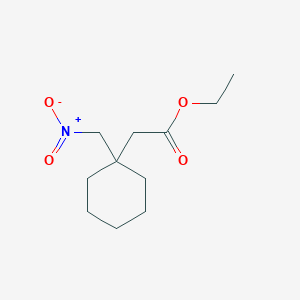

The compound "1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone" is a chlorinated aromatic ketone with potential applications in pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-chlorophenyl)amino ethanone have been designed as inhibitors of HIV-1 RT, indicating the relevance of such structures in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often begins with chlorinated phenols or anilines as starting materials. In the case of the 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, a molecular hybridization approach was employed to design novel inhibitors for HIV-1 RT . Similarly, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone also utilized 4-chlorophenol as a starting material, showcasing the versatility of chlorinated aromatic compounds in synthesizing diverse bioactive molecules .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone revealed a slightly non-planar molecule with an E configuration around the central C=N bond . This highlights the importance of molecular geometry and bond configuration in the design of bioactive compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorinated aromatic ketones can be influenced by the presence of electron-withdrawing groups, such as the chlorine atom, which can affect the electrophilic character of the carbonyl group. The compounds studied in the papers provided demonstrate a range of reactivities, from participating in condensation reactions to acting as inhibitors for biological targets like HIV-1 RT .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their potential application in drug design. The antimicrobial activity of synthesized compounds, as well as their binding affinity and drug-likeness behavior, are also key properties that are often predicted using in-silico studies and confirmed through in-vitro evaluations .

科学的研究の応用

Synthesis and Antimicrobial Activity

1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone, a heterocyclic compound, serves as a building block with wide applications in pharmaceutical, medicinal, and drug research. A study focused on its derivative, exploring the synthesis and antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new pharmaceuticals (Wanjari, 2020).

Chemical Synthesis for Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds. For instance, its derivative was used in the preparation of isoflavones and various heterocyclic derivatives, demonstrating the flexibility of this compound in chemical synthesis (Moskvina, Shilin, & Khilya, 2015).

Biocatalysis in Drug Synthesis

A bacterial strain capable of biocatalyzing a derivative of 1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone was identified, showcasing its use in the enantioselective synthesis of chiral intermediates for drugs like Miconazole (Miao, Liu, He, & Wang, 2019).

Development of Novel Derivatives

The compound is central to the synthesis of novel derivatives with antibacterial and antifungal activities. These derivatives have been evaluated against various pathogens, indicating the compound's role in developing new antimicrobial agents (Author Unknown, 2020).

Enzymatic Processes in Pharmaceutical Synthesis

This compound is key in enzymatic processes for preparing chiral intermediates, as seen in the synthesis of Ticagrelor, a medication for acute coronary syndromes. The processes showcase efficient and environmentally sound methods in pharmaceutical manufacturing (Guo et al., 2017).

Catalysis in Pharmaceutical Intermediates

1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone derivatives have been used in catalyzing the synthesis of pharmaceutical intermediates, such as those used in 3-adrenoceptor receptor agonists. This application demonstrates the compound's versatility in various synthesis processes (Ni, Zhang, & Sun, 2012).

Synthesis of Heterocyclic Compounds

Its derivatives play a role in the synthesis of various heterocyclic compounds, such as indole derivatives with antimicrobial activity, emphasizing its importance in the development of new therapeutic agents (Sherekar, Padole, & Kakade, 2022).

Safety And Hazards

特性

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLXWVJCSVAOKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499766 |

Source

|

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-chlorophenyl)-2-chloroethanone | |

CAS RN |

64605-37-4 |

Source

|

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

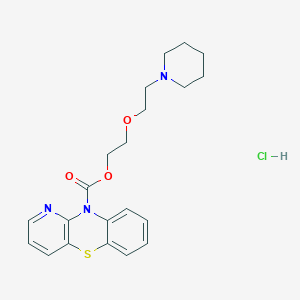

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)

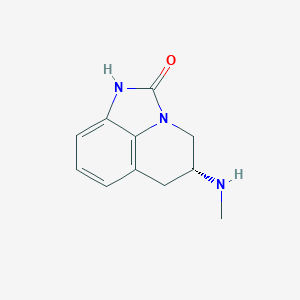

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)